

Application Notes and Protocols for Measuring Anhedonia in Aticaprant Clinical Studies

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Compound of Interest

Compound Name:	Aticaprant
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These application notes provide a comprehensive overview and detailed protocols for measuring anhedonia in clinical studies of **Aticaprant**, a selective kappa-opioid receptor (KOR) antagonist. The following sections detail the mechanism of action of **Aticaprant**, methodologies for assessing anhedonia through patient-reported outcomes, clinician-rated scales, and neuroimaging, and present a summary of quantitative data from relevant studies.

Introduction to Aticaprant and Anhedonia

Anhedonia, the reduced ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and is often associated with poorer treatment outcomes.[1] **Aticaprant** (also known as JNJ-67953964) is an investigational compound that acts as a selective antagonist of the kappa-opioid receptor (KOR).[2][3] The KOR system is implicated in the regulation of mood, stress, and reward processing.[4][5] Activation of KORs, often by the endogenous ligand dynorphin, can lead to dysphoria and a reduction in dopamine release in the brain's reward pathways, contributing to anhedonic states.[4][6] By blocking KORs, **Aticaprant** is

hypothesized to restore dopamine signaling in key regions like the ventral striatum, thereby alleviating anhedonia.[7][8]

Clinical trials for **Aticaprant** have focused on its efficacy as an adjunctive treatment for MDD, with a particular emphasis on patients with moderate-to-severe anhedonia.[2][9] The assessment of anhedonia in these trials is multifaceted, employing a combination of subjective self-report scales and objective behavioral and neuroimaging techniques to capture the complex nature of this symptom.

Quantitative Data Summary

The following tables summarize the key instruments and findings from clinical studies investigating the effect of **Aticaprant** on anhedonia.

Table 1: Anhedonia and Depression Scales Used in **Aticaprant** Clinical Trials

Scale	Type	Description	Key Findings with Aticaprant
Snaith-Hamilton Pleasure Scale (SHAPS)	Patient-Reported	A 14-item scale assessing the ability to experience pleasure in the past few days across four domains: social interaction, food and drink, sensory experience, and interests/pastimes.[8]	Reduced anhedonic symptoms as measured by SHAPS were observed in a proof-of-mechanism study.[10]
Dimensional Anhedonia Rating Scale (DARS)	Patient-Reported	A 17-item self-report questionnaire designed to assess interest, motivation, effort, and consummatory pleasure across four domains: hobbies, food/drink, social activities, and sensory experiences.[11][12]	A primary outcome measure in several Aticaprant trials to assess changes in anhedonia symptoms. [2]

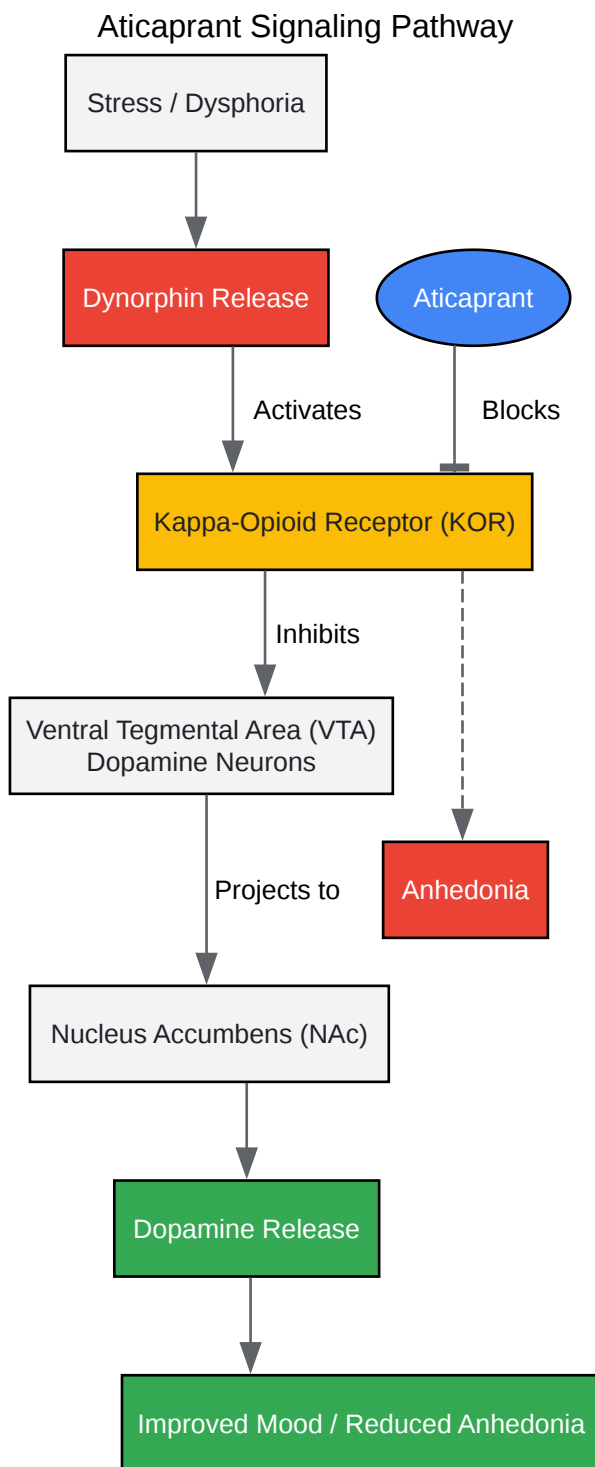
Montgomery-Åsberg Depression Rating Scale (MADRS)	Clinician-Rated	A 10-item scale to measure the severity of depressive episodes.[4][13] A 5-item anhedonia factor subscale can be derived.	Patients with higher baseline anhedonia showed the largest decrease on the MADRS total score. [14] The anhedonia factor subscale showed greater improvement with Aticaprant compared to placebo in patients with higher baseline anhedonia.[10]
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Table 2: Neuroimaging and Behavioral Task Findings

Experimental Paradigm	Type	Description	Key Findings with Aticaprant
Functional Magnetic Resonance Imaging (fMRI) with Monetary Incentive Delay (MID) Task	Neuroimaging	Measures neural activation, particularly in the ventral striatum, during the anticipation of monetary rewards and losses.[5][9]	Significantly increased ventral striatal activation during reward anticipation compared to placebo. [14][15]
Probabilistic Reward Task (PRT)	Behavioral	Assesses reward learning by measuring an individual's ability to modulate their behavior based on a history of reinforcement.[16][17]	Improved reward learning was observed with Aticaprant treatment.[18][19]

Signaling Pathways and Experimental Workflows

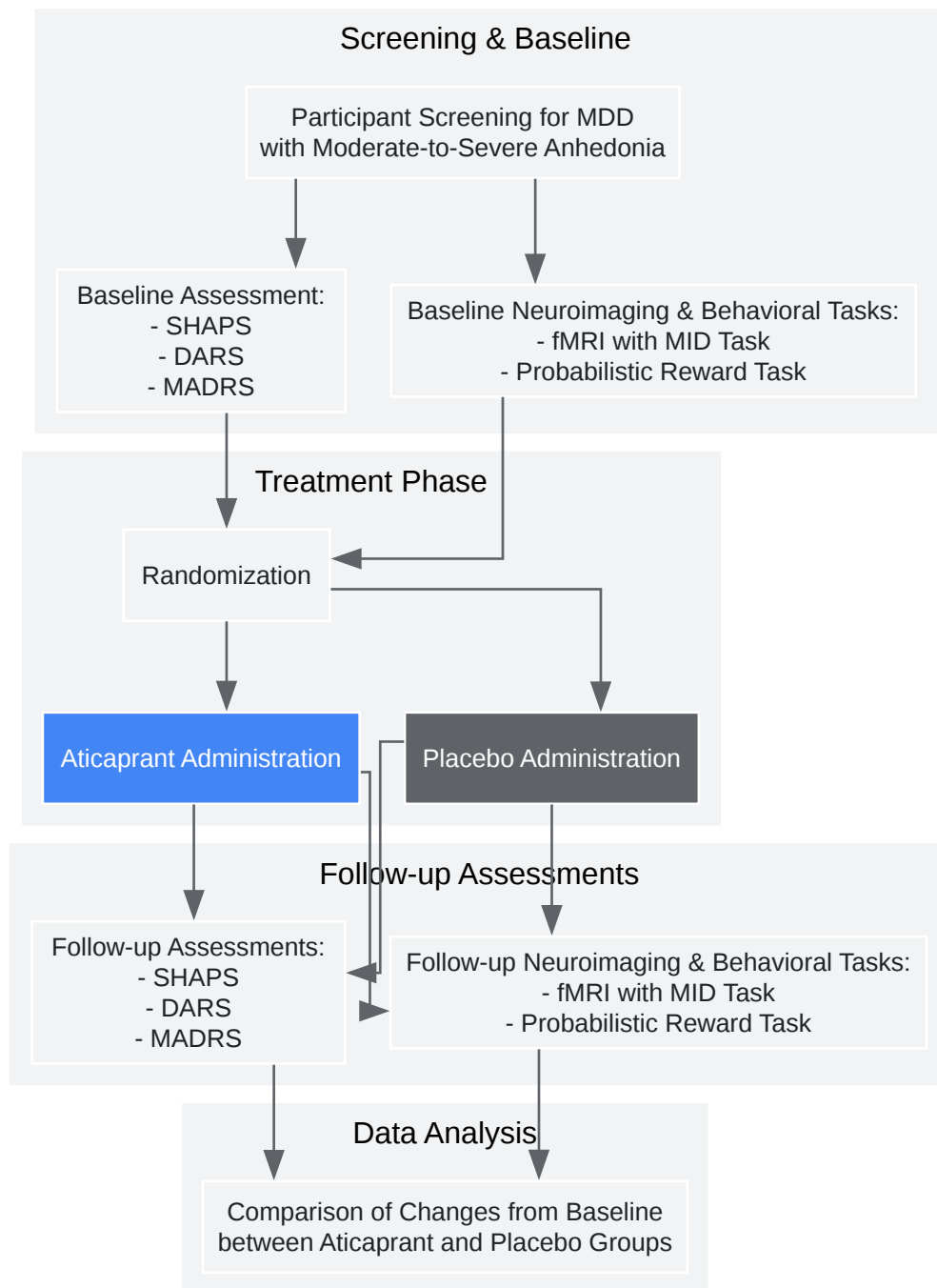
The following diagrams illustrate the proposed mechanism of action of **Aticaprant** and the workflows for the key experimental protocols.



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Aticaprant's proposed mechanism of action in the brain's reward pathway.

Experimental Workflow for Anhedonia Assessment



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A generalized workflow for clinical trials assessing anhedonia.

Experimental Protocols

Snaith-Hamilton Pleasure Scale (SHAPS)

Objective: To measure a subject's self-reported experience of pleasure in the recent past.

Materials:

- SHAPS questionnaire (14 items).
- Pen or electronic device for recording responses.

Protocol:

- Provide the participant with the SHAPS questionnaire.
- Instruct the participant to read each of the 14 statements and to consider their experiences over the last few days.
- For each statement, the participant should choose one of four responses: "Strongly Agree," "Agree," "Disagree," or "Strongly Disagree."
- Ensure the participant understands that the statements refer to their ability to feel pleasure in various situations.

Scoring:

- Each of the 14 items is scored on a 2-point scale.
- "Strongly Agree" or "Agree" responses are scored as 0.
- "Disagree" or "Strongly Disagree" responses are scored as 1.
- The total score is the sum of the scores for all 14 items, ranging from 0 to 14.
- A higher score indicates a greater degree of anhedonia.

Dimensional Anhedonia Rating Scale (DARS)

Objective: To provide a multidimensional assessment of anhedonia, including interest, motivation, effort, and consummatory pleasure.

Materials:

- DARS questionnaire (17 items).
- Pen or electronic device for recording responses.

Protocol:

- Present the DARS questionnaire to the participant.
- The questionnaire is divided into four domains: hobbies, food/drink, social activities, and sensory experiences.
- For each domain, the participant is first asked to provide two or three examples of things they typically enjoy.[\[11\]](#)
- The subsequent items in each domain ask the participant to rate their interest, motivation, effort, and pleasure related to these activities on a 5-point Likert scale, from 0 ("not at all") to 4 ("very much").[\[11\]](#)

Scoring:

- The scores for each of the 17 items are summed to create a total score, which can range from 0 to 68.
- Higher scores on the DARS indicate less anhedonia.[\[11\]](#)
- Subscale scores for each of the four domains can also be calculated.

Montgomery-Åsberg Depression Rating Scale (MADRS) - Anhedonia Subscale

Objective: To have a clinician rate the severity of a patient's anhedonia as part of a broader depression assessment.

Materials:

- MADRS questionnaire.
- Clinician's guide for scoring.

Protocol:

- The MADRS is administered by a trained clinician in a semi-structured interview format.
- The anhedonia subscale is derived from specific items within the MADRS. While there isn't a universally standardized anhedonia subscale, a common approach involves summing the scores of items related to affect and anhedonia. One such factor analysis identified the following items for an "affective and anhedonic symptoms" factor:
 - Apparent sadness
 - Reported sadness
 - Lassitude
 - Inability to feel^[19]
- The clinician rates each item on a 7-point scale from 0 (no symptom) to 6 (severe symptom) based on the patient's report and the clinician's observations.

Scoring:

- The scores for the selected anhedonia-related items are summed to create the anhedonia subscale score.
- A higher score indicates greater severity of anhedonic symptoms.

Functional Magnetic Resonance Imaging (fMRI) with Monetary Incentive Delay (MID) Task

Objective: To measure the neural correlates of reward anticipation, specifically the activation of the ventral striatum.

Materials:

- fMRI scanner.
- Computer for stimulus presentation and response recording.
- Button box for participant responses.

Protocol:

- Task Design: The MID task consists of multiple trials. Each trial has the following components:
 - Cue (e.g., 250-500 ms): A visual cue (e.g., a circle, square, or triangle) is presented, indicating the potential for a monetary gain, a monetary loss, or a neutral outcome.[\[5\]](#)[\[9\]](#)
 - Anticipation (e.g., 2000-2500 ms): A fixation cross is shown, during which the participant anticipates the upcoming target.[\[5\]](#)[\[9\]](#)
 - Target (e.g., 160-260 ms): A target stimulus (e.g., a white square) appears on the screen for a very brief period.[\[9\]](#) The participant must press a button while the target is visible.
 - Feedback (e.g., 1650 ms): The outcome of the trial (e.g., "You won \$1.00," "You lost \$1.00," or "You won \$0.00") is displayed.
- Procedure:
 - The participant is placed in the fMRI scanner and given instructions for the task.
 - The task difficulty is typically adjusted based on the participant's reaction time to ensure a success rate of around 66%.[\[5\]](#)
 - The participant completes several runs of the task while fMRI data is acquired.
- fMRI Data Acquisition:
 - Standard fMRI acquisition parameters are used to measure the blood-oxygen-level-dependent (BOLD) signal.

- Image acquisition is often time-locked to the cue offset to capture the anticipation and outcome phases.[5]

Data Analysis:

- fMRI data is preprocessed and analyzed to identify brain regions that show a change in BOLD signal during the anticipation phase of gain trials compared to neutral or loss trials.
- The primary region of interest is the ventral striatum.
- The change in activation in this region is compared between the **Aticaprant** and placebo groups.

Probabilistic Reward Task (PRT)

Objective: To assess reward learning and the ability to modulate behavior based on reinforcement history.

Materials:

- Computer with software for the PRT.
- Keyboard or button box for participant responses.

Protocol:

- Task Design:
 - Participants are presented with two similar visual stimuli (e.g., two cartoon faces with slightly different mouth lengths) and must choose one.[16]
 - One stimulus is designated as the "rich" stimulus and is rewarded more frequently (e.g., 60% of the time) upon a correct response.[17]
 - The other stimulus is the "lean" stimulus and is rewarded less frequently (e.g., 20% of the time).[17]

- The task is probabilistic, meaning that not every correct response to the rich stimulus is rewarded, and some correct responses to the lean stimulus may be rewarded.
- Procedure:
 - The participant is instructed to try to win as much money as possible by choosing the correct stimulus.
 - The task consists of a set number of trials (e.g., 100-200).
- Measures:
 - The primary measure is "response bias," which is the tendency to choose the rich stimulus over the lean stimulus.
 - Other measures can include accuracy and reaction time.

Data Analysis:

- Response bias is calculated and compared between the **Aticaprant** and placebo groups.
- An increase in response bias in the **Aticaprant** group would suggest improved reward learning.

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